molecular formula C22H23ClN4O4 B2519119 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione CAS No. 892271-58-8

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione

Cat. No. B2519119
CAS RN: 892271-58-8
M. Wt: 442.9
InChI Key: DLKSMGMHVYYKHY-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

A series of novel quinazoline derivatives containing piperazine analogs were synthesized and showed potent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer) cells. One specific derivative demonstrated exceptional activity, suggesting potential for development as an antitumor agent (Wen Li et al., 2020).

Antimicrobial Activities

Several new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, showing good or moderate activities against a variety of test microorganisms. This highlights the compound's potential in addressing antimicrobial resistance (H. Bektaş et al., 2007).

Analgesic and Anti-inflammatory Agents

The synthesis of novel compounds derived from visnaginone and khellinone was explored, leading to derivatives that exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings indicate the compound's relevance in the development of new analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Synthesis of Piperazine-3-ones

Research into N-acyliminium ion chemistry led to the synthesis of several 2-substituted and 2,5-disubstituted piperazine-3,6-diones, starting from alpha-amino acids. This work provides a foundation for the development of compounds with potential pharmaceutical applications (J. Veerman et al., 2003).

Antifungal and Antibacterial Activity

Synthesis and screening of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones revealed antibacterial activity against pathogenic strains. This demonstrates the compound's potential utility in treating bacterial infections (S. Vartale et al., 2008).

properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-31-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)30)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSMGMHVYYKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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